3,3',5'-Triiodo-L-thyronine-13C6
Overview
Description
3,3',5'-Triiodo-L-thyronine-13C6: is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a labeled carbon isotope
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3',5'-Triiodo-L-thyronine-13C6 typically involves multiple steps, including iodination, hydroxylation, and amino acid coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct placement of iodine atoms and the incorporation of the labeled carbon isotope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its labeled carbon isotope makes it valuable for tracing reaction pathways and studying reaction mechanisms.
Biology
In biological research, the compound can be used as a probe to study iodine metabolism and thyroid function. Its multiple iodine atoms make it particularly useful for imaging studies using techniques like positron emission tomography (PET).
Medicine
In medicine, the compound’s unique structure allows it to be used in the development of diagnostic agents for thyroid disorders. Its labeled carbon isotope can also be used in metabolic studies to understand the pharmacokinetics of iodine-containing drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3,3',5'-Triiodo-L-thyronine-13C6 involves its interaction with specific molecular targets, such as enzymes involved in iodine metabolism. The compound’s multiple iodine atoms allow it to bind to these enzymes and modulate their activity, leading to changes in metabolic pathways. The labeled carbon isotope can also be used to trace the compound’s distribution and metabolism in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenyl)oxy-3-iodophenyl]propanoic acid: Similar structure but without the labeled carbon isotope.
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo-2-methylphenyl)oxy-3-iodophenyl]propanoic acid: Contains a methyl group instead of the labeled carbon isotope.
Uniqueness
The uniqueness of 3,3',5'-Triiodo-L-thyronine-13C6 lies in its labeled carbon isotope, which allows for detailed tracing and study of its metabolic pathways. This feature makes it particularly valuable in scientific research applications where precise tracking of the compound is required.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i5+1,6+1,8+1,10+1,11+1,14+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCBWYNLGPIQRK-PBXSGCJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O[13C]2=[13CH][13C](=[13C]([13C](=[13CH]2)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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